Cas no 1189105-82-5 (Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)

Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate
- MFCD12675151
- 1189105-82-5
- DTXSID70671246
- DB-061435
-
- MDL: MFCD12675151
- インチ: InChI=1S/C13H13ClN2O4/c1-4-20-13(17)12-15-8-6-10(19-3)9(18-2)5-7(8)11(14)16-12/h5-6H,4H2,1-3H3
- InChIKey: KPLJFJYTEIHSAV-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)c1nc2cc(c(cc2c(n1)Cl)OC)OC
計算された属性
- せいみつぶんしりょう: 296.0563846g/mol
- どういたいしつりょう: 296.0563846g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 344
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 444.9±55.0 °C at 760 mmHg
- フラッシュポイント: 222.9±31.5 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E903835-250mg |
Ethyl 4-Chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 250mg |
$ 250.00 | 2022-06-05 | ||
abcr | AB293661-250 mg |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 250 mg |
€169.50 | 2023-07-20 | ||
TRC | E903835-25mg |
Ethyl 4-Chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
abcr | AB293661-250mg |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate; . |
1189105-82-5 | 250mg |
€163.50 | 2025-02-13 | ||
1PlusChem | 1P009401-1g |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 95% | 1g |
$293.00 | 2023-12-26 | |
A2B Chem LLC | AE24289-250mg |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 95% | 250mg |
$109.00 | 2024-04-20 | |
A2B Chem LLC | AE24289-5g |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 95% | 5g |
$1138.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596515-500mg |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 98% | 500mg |
¥1942.00 | 2024-08-09 | |
A2B Chem LLC | AE24289-1g |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate |
1189105-82-5 | 95% | 1g |
$309.00 | 2024-04-20 | |
abcr | AB293661-2.5g |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate; . |
1189105-82-5 | 2.5g |
€900.60 | 2025-02-13 |
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate 関連文献
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylateに関する追加情報
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (CAS No. 1189105-82-5): A Comprehensive Overview
Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (CAS No. 1189105-82-5) is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound belongs to the quinazoline class, a heterocyclic aromatic compound known for its diverse biological activities. The presence of both chloro and methoxy substituents on the quinazoline ring system imparts distinct chemical properties, making it a versatile scaffold for drug discovery and development.
The molecular formula of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is C12H11ClN2O3, reflecting its complex composition. The compound's structure includes a central benzene-like ring system fused with a pyridazine ring, which is a common motif in bioactive molecules. The chloro and methoxy groups are strategically positioned to influence electronic and steric properties, thereby modulating the compound's reactivity and interaction with biological targets.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their potential pharmacological applications. Studies have demonstrated that quinazoline-based compounds can exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Specifically, Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate has shown promise in preclinical studies as a lead compound for developing novel therapeutic agents.
The synthesis of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate involves multi-step organic reactions, typically starting from readily available precursors such as anthranilic acid derivatives. The introduction of the chloro and methoxy groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to achieve the desired structural features efficiently.
One of the most compelling aspects of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop derivatives with enhanced biological activity. For instance, modifications at the 4-chloro position have been explored to improve binding affinity to specific enzymes or receptors. Similarly, alterations in the methoxy-substituted positions have been investigated to fine-tune metabolic stability and bioavailability.
The pharmacological profile of Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate has been extensively studied in vitro and in vivo. Initial investigations have revealed its ability to inhibit certain kinases associated with cancer cell proliferation. Furthermore, it has demonstrated anti-inflammatory effects by modulating cytokine production in immune cells. These findings have prompted further exploration into its therapeutic potential for various diseases.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate has undergone several preclinical studies to assess its pharmacokinetic properties and potential side effects. These studies have provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological assessments have been conducted to ensure that the compound is safe for further clinical investigation.
The future directions for research on Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate are promising and multifaceted. Researchers are actively exploring new synthetic pathways to optimize its production process and improve yields. Furthermore, there is ongoing work to identify new biological targets and understand the mechanisms by which it exerts its pharmacological effects. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of these findings into clinical applications.
In conclusion, Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate (CAS No. 1189105-82-5) represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activities. Its role as a versatile intermediate in drug development underscores its importance in the field of medicinal chemistry. As research continues to uncover new therapeutic applications for this compound, it is poised to make substantial contributions to modern medicine.
1189105-82-5 (Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate) 関連製品
- 2228736-94-3(1-(2-bromo-1,3-thiazol-4-yl)-2,2-difluorocyclopropan-1-amine)
- 98594-42-4(Ethyl 2,6-diaminoisonicotinate)
- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)
- 91532-95-5((4-Phenyl-piperazin-2-yl)-methylamine)
- 1499380-82-3(1-(3-bromo-4-chlorophenyl)-1H-pyrazole-3-carboxylic acid)
- 2137692-56-7(3-Thiophenesulfonamide, N,2,4,5-tetramethyl-)
- 2090236-73-8(1,2,4-Thiadiazole, 5-(chloromethyl)-3-cyclopentyl-)
- 1396785-49-1(6-(4-benzylpiperidin-1-yl)-N-(1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide)
- 2172500-31-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylpiperidin-2-yl}acetic acid)
- 2104000-59-9((2R)-2-amino-1-cyclopropyl-3,3-dimethylbutan-1-one)
